Methyl 2,5-dihydroxycinnamate

Descripción general

Descripción

Methyl 2,5-dihydroxycinnamate is a hydroxycinnamic acid, a bioactive natural compound commonly derived from plants like Azadirachta indica and Murraya paniculata . It is an EGF receptor-associated tyrosine kinases inhibitor and may possess diverse biological activities, encompassing anti-inflammatory and antitumor properties .

Synthesis Analysis

The synthesis of Methyl 2,5-dihydroxycinnamate and its derivatives has been reported in several studies . For instance, eight rigid compounds designed as esterase-stable analogues of methyl 2,5-dihydroxycinnamate were synthesized .Molecular Structure Analysis

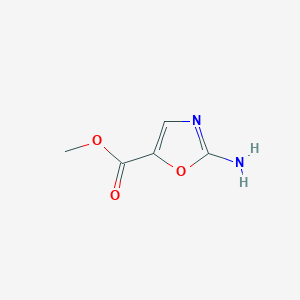

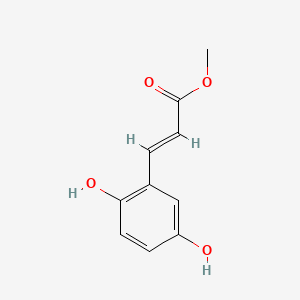

The molecular formula of Methyl 2,5-dihydroxycinnamate is C10H10O4, and its molecular weight is 194.18 . The InChI key is BQCNSTFWSKOWMA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 2,5-dihydroxycinnamate is a crystalline solid . It is soluble in ethanol .Aplicaciones Científicas De Investigación

- Methyl 2,5-Dihydroxycinnamate exhibits anti-inflammatory effects. Researchers have explored its potential as an anti-inflammatory agent, which could be valuable in managing inflammatory conditions .

- Studies suggest that Methyl 2,5-Dihydroxycinnamate possesses antitumor properties. It may inhibit tumor cell growth and induce apoptosis (programmed cell death) in neoplastic cells .

- Methyl 2,5-Dihydroxycinnamate finds application in metabolomics studies. Researchers use it to investigate metabolic pathways, identify biomarkers, and understand cellular processes .

- As a natural product, Methyl 2,5-Dihydroxycinnamate contributes to phytochemical research. Scientists study its presence in plants, its biosynthesis, and its potential health benefits .

- Pharmaceutical scientists explore Methyl 2,5-Dihydroxycinnamate for its bioactivity. It may serve as a lead compound for drug development or as a reference standard in pharmacological studies .

- Some research indicates that Methyl 2,5-Dihydroxycinnamate has geroprotective properties. It may contribute to healthy aging by modulating cellular processes related to aging .

Anti-Inflammatory Properties

Antitumor Activity

Metabolomics Research

Phytochemical Research

Pharmaceutical Research

Geroprotective Effects

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Methyl 2,5-dihydroxycinnamate is currently used for research purposes only . Its potential applications in the treatment of diseases, particularly those related to inflammation and tumors, could be explored in future studies.

Relevant Papers The paper titled “The Erbstatin Analogue Methyl 2,5-Dihydroxycinnamate Cross-Links Proteins and Is Cytotoxic to Normal and Neoplastic Epithelial Cells by a Mechanism Independent of Tyrosine Kinase Inhibition” discusses the cytotoxic effects of Methyl 2,5-dihydroxycinnamate . Another paper titled “Synthesis and cytotoxicity of some rigid derivatives of methyl 2,5-Dihydroxycinnamate” discusses the synthesis of Methyl 2,5-dihydroxycinnamate and its derivatives .

Propiedades

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dihydroxycinnamate | |

CAS RN |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Methyl 2,5-dihydroxycinnamate?

A1: Methyl 2,5-dihydroxycinnamate primarily acts as a tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It inhibits the activity of various tyrosine kinases, enzymes that play a crucial role in numerous cellular processes like growth, differentiation, and proliferation.

Q2: How does Methyl 2,5-dihydroxycinnamate affect tyrosine phosphorylation?

A2: It directly inhibits the enzymatic activity of tyrosine kinases, thus preventing the phosphorylation of tyrosine residues on target proteins. [, , , , , ] This inhibition disrupts downstream signaling pathways that rely on tyrosine phosphorylation for signal transduction.

Q3: Can Methyl 2,5-dihydroxycinnamate affect other cellular processes?

A3: While primarily known as a tyrosine kinase inhibitor, research suggests Methyl 2,5-dihydroxycinnamate can also influence other cellular mechanisms. For instance, it can inhibit topoisomerase II activity, an enzyme essential for DNA replication. [, ] It also demonstrates the ability to induce cross-linking of proteins, leading to the formation of structures similar to cornified envelopes in certain cell types. []

Q4: What are the downstream effects of inhibiting tyrosine kinases with Methyl 2,5-dihydroxycinnamate?

A4: Inhibition of tyrosine kinases by Methyl 2,5-dihydroxycinnamate disrupts various cellular processes. Observed effects include:

- Inhibition of cell proliferation and growth: This is a common consequence of tyrosine kinase inhibition, as these enzymes are often involved in growth factor signaling pathways. [, , , , , , , ]

- Induction of cell differentiation: In some cell types, Methyl 2,5-dihydroxycinnamate can trigger differentiation processes, potentially by interfering with signaling pathways that maintain the undifferentiated state. [, ]

- Induction of apoptosis: Studies show that Methyl 2,5-dihydroxycinnamate can promote programmed cell death (apoptosis) in certain cell types, likely due to the disruption of survival signals mediated by tyrosine kinases. [, ]

- Modulation of intracellular calcium levels: Research suggests that Methyl 2,5-dihydroxycinnamate can influence calcium influx in various cell types, highlighting its potential impact on calcium-dependent signaling pathways. [, , ]

Q5: Does Methyl 2,5-dihydroxycinnamate affect the cell cycle?

A5: Yes, Methyl 2,5-dihydroxycinnamate has been shown to inhibit multiple steps of the cell cycle in vascular smooth muscle cells, including early G1 phase progression and S phase progression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)